molecular formula C9F17NaO2 B3115652 Sodium heptadecafluorononanoate CAS No. 21049-39-8

Sodium heptadecafluorononanoate

Cat. No.: B3115652
CAS No.: 21049-39-8
M. Wt: 486.06 g/mol
InChI Key: HMGYIWSXCDCHRF-UHFFFAOYSA-M
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Description

Sodium heptadecafluorononanoate is a chemical compound characterized by its chain of nine carbon atoms, with a sodium atom at one end and a fluorine atom at the otherThis compound is known for its water- and grease-repellent properties, making it useful in various industrial and consumer applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium heptadecafluorononanoate can be synthesized through the reaction of heptadecafluorononanoic acid with sodium hydroxide. The reaction typically involves dissolving heptadecafluorononanoic acid in a suitable solvent, followed by the addition of sodium hydroxide under controlled temperature and stirring conditions. The resulting product is then purified through crystallization or other separation techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where heptadecafluorononanoic acid and sodium hydroxide are reacted under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium heptadecafluorononanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can involve the replacement of fluorine atoms with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases, nucleophiles, and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of solvents that can dissolve the compound effectively .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different functional groups replacing the fluorine atoms .

Scientific Research Applications

Sodium heptadecafluorononanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which sodium heptadecafluorononanoate exerts its effects is primarily related to its ability to interact with biological membranes and proteins. The compound’s fluorine atoms can form strong bonds with various molecular targets, leading to alterations in cellular processes and pathways. This interaction can result in changes to membrane permeability, protein function, and overall cellular homeostasis .

Comparison with Similar Compounds

  • Ammonium heptadecafluorononanoate
  • Perfluorononanoic acid
  • Sodium perfluorononanoate

Comparison: Sodium heptadecafluorononanoate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity characteristics compared to its ammonium and acid counterparts. Additionally, its PFAS properties make it particularly effective in applications requiring water and grease repellency .

Properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF17O2.Na/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGYIWSXCDCHRF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F17NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896632
Record name Sodium perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21049-39-8
Record name Sodium perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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